N-(3-Aminopropyl)diethanolamine synthesis from diethanolamine and 3-chloropropionitrile
N-(3-Aminopropyl)diethanolamine synthesis from diethanolamine and 3-chloropropionitrile
An In-depth Examination of the Synthesis of N-(3-Aminopropyl)diethanolamine from Diethanolamine (B148213) and 3-Chloropropionitrile (B165592), Including Reaction Mechanisms, Experimental Protocols, and Process Optimization.
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of N-(3-Aminopropyl)diethanolamine. The process involves a two-step synthetic route beginning with the cyanoethylation of diethanolamine with 3-chloropropionitrile, followed by the reduction of the resulting nitrile intermediate. This document details the underlying chemical principles, provides structured experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.
Introduction
N-(3-Aminopropyl)diethanolamine is a versatile chemical intermediate characterized by the presence of a primary amine and two hydroxyl groups. This trifunctional nature makes it a valuable building block in the synthesis of a wide range of compounds, including pharmaceuticals, surfactants, corrosion inhibitors, and catalysts. The synthesis route from diethanolamine and 3-chloropropionitrile offers a practical approach to this molecule.
The synthesis proceeds in two primary stages:
-
Cyanoethylation: The nucleophilic secondary amine of diethanolamine attacks the electrophilic carbon of 3-chloropropionitrile in a nucleophilic substitution reaction. This step forms the intermediate, N,N-bis(2-hydroxyethyl)-3-aminopropionitrile.
-
Reduction: The nitrile group of the intermediate is then reduced to a primary amine, yielding the final product, N-(3-Aminopropyl)diethanolamine. This is typically achieved through catalytic hydrogenation.
Reaction Pathway and Mechanism
The overall synthetic pathway can be visualized as a two-step process. The first step involves the formation of a carbon-nitrogen bond through nucleophilic substitution, while the second step is a reduction of a nitrile to a primary amine.
Caption: Overall two-step synthesis pathway for N-(3-Aminopropyl)diethanolamine.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis. These protocols are based on established chemical principles and analogous reactions reported in the literature.
Step 1: Synthesis of N,N-bis(2-hydroxyethyl)-3-aminopropionitrile
This procedure describes the cyanoethylation of diethanolamine using 3-chloropropionitrile in the presence of a base. The base is crucial to neutralize the hydrochloric acid formed during the reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Diethanolamine | 105.14 | 105.14 g | 1.0 |
| 3-Chloropropionitrile | 89.53 | 89.53 g | 1.0 |
| Sodium Carbonate (anhydrous) | 105.99 | 106.0 g | 1.0 |
| Ethanol (B145695) (solvent) | 46.07 | 500 mL | - |
Procedure:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add diethanolamine (105.14 g, 1.0 mol), anhydrous sodium carbonate (106.0 g, 1.0 mol), and ethanol (500 mL).
-
Heat the mixture to a gentle reflux with stirring.
-
Add 3-chloropropionitrile (89.53 g, 1.0 mol) dropwise from the dropping funnel over a period of 1-2 hours.
-
After the addition is complete, continue to reflux the mixture for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (sodium chloride and unreacted sodium carbonate).
-
Wash the filter cake with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol. The resulting crude N,N-bis(2-hydroxyethyl)-3-aminopropionitrile can be used in the next step without further purification or can be purified by vacuum distillation.
Step 2: Synthesis of N-(3-Aminopropyl)diethanolamine
This procedure details the catalytic hydrogenation of the nitrile intermediate to the final primary amine product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N,N-bis(2-hydroxyethyl)-3-aminopropionitrile | 158.20 | 158.2 g | 1.0 |
| Raney Nickel (50% slurry in water) | - | ~15-20 g | - |
| Ethanol (solvent) | 46.07 | 500 mL | - |
| Anhydrous Ammonia (B1221849) | 17.03 | ~17 g | ~1.0 |
| Hydrogen Gas | 2.02 | High Pressure | - |
Procedure:
-
In a high-pressure autoclave (e.g., a Parr hydrogenator), add the crude N,N-bis(2-hydroxyethyl)-3-aminopropionitrile (158.2 g, 1.0 mol) and ethanol (500 mL).
-
Carefully add the Raney Nickel slurry. Caution: Raney Nickel is pyrophoric and should be handled with care under a moist atmosphere.
-
Seal the autoclave and purge it several times with nitrogen gas to remove any air.
-
Introduce anhydrous ammonia into the autoclave. The presence of ammonia helps to suppress the formation of secondary amine byproducts.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 500-1500 psi).
-
Heat the mixture to 50-100°C with vigorous stirring.
-
Monitor the reaction by observing the pressure drop in the hydrogen cylinder. The reaction is typically complete within 4-8 hours.
-
Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the autoclave with nitrogen gas.
-
Carefully open the reactor and filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: The catalyst may be pyrophoric; keep it wet during filtration and dispose of it properly.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting crude N-(3-Aminopropyl)diethanolamine can be purified by vacuum distillation to obtain a high-purity product.
Data Presentation
The following table summarizes the key quantitative parameters for the synthesis. Please note that yields are representative and can vary based on reaction scale and optimization.
| Parameter | Step 1: Cyanoethylation | Step 2: Reduction |
| Reactants | Diethanolamine, 3-Chloropropionitrile | N,N-bis(2-hydroxyethyl)-3-aminopropionitrile, H₂ |
| Solvent | Ethanol | Ethanol |
| Catalyst | - | Raney Nickel |
| Temperature | Reflux (~78°C) | 50-100°C |
| Pressure | Atmospheric | 500-1500 psi |
| Reaction Time | 5-8 hours | 4-8 hours |
| Typical Yield | 80-90% (crude) | 70-85% (after purification) |
Experimental Workflow
The logical flow of the experimental process, from starting materials to the final purified product, is depicted in the following diagram.
Caption: A step-by-step workflow for the synthesis and purification of N-(3-Aminopropyl)diethanolamine.
Conclusion
This technical guide outlines a robust and detailed methodology for the synthesis of N-(3-Aminopropyl)diethanolamine from readily available starting materials. The two-step process, involving cyanoethylation followed by catalytic reduction, provides a reliable route to this important chemical intermediate. The provided experimental protocols, quantitative data, and workflow diagrams are intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling them to confidently reproduce and adapt this synthesis for their specific applications. Further optimization of reaction conditions, such as catalyst loading, pressure, and temperature, may lead to improved yields and process efficiency.
